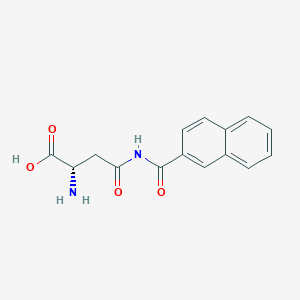

beta-L-Aspartylbeta-naphthylamide

Description

Historical Context of Naphthylamide Substrates in Enzymology

The development of naphthylamide-based substrates marked a significant advancement in enzymology. These compounds are a type of chromogenic and fluorogenic substrate, meaning they are designed to produce a colored or fluorescent product upon enzymatic action. This property allows for the straightforward and sensitive measurement of enzyme activity using spectrophotometry or fluorometry. nih.gov

Initially, research in this area focused on creating substrates for a wide range of proteolytic enzymes. The core principle involves linking an amino acid or a peptide sequence, which is recognized by the target enzyme, to a naphthylamine molecule. When the enzyme cleaves the amide bond between the peptide and the naphthylamine, the free naphthylamine is released. This liberated molecule can then be detected, often after a chemical coupling reaction to produce a colored azo dye, providing a quantitative measure of the enzyme's activity. This approach has been widely applied in various fields, including clinical diagnostics and microbial identification.

Role of Alpha-L-Aspartyl-beta-Naphthylamide as a Synthetic Peptide Substrate in Enzymatic Studies

Alpha-L-aspartyl-beta-naphthylamide is a specific iteration of these synthetic substrates, tailored for enzymes that exhibit a preference for cleaving after an N-terminal aspartic acid residue. The "alpha-L-aspartyl" portion of the molecule mimics the N-terminus of a natural peptide substrate, providing the recognition site for the enzyme. The "beta-naphthylamide" is the reporter group that is released upon hydrolysis of the amide bond.

The specificity of an enzyme for this substrate indicates that the enzyme is an aminopeptidase (B13392206) with a preference for acidic amino acids at the N-terminus. The rate of the release of beta-naphthylamine is directly proportional to the activity of the enzyme under investigation. This allows researchers to assay for the presence and activity of such enzymes in various biological samples, including tissue homogenates and cell lysates. For instance, it has been utilized to measure the activity of membrane-bound aminopeptidases in brain tissue. nih.gov

Significance in Protease and Peptidase Research

The significance of alpha-L-aspartyl-beta-naphthylamide lies in its ability to facilitate the study of a specific class of enzymes known as aspartyl aminopeptidases. These enzymes play roles in various physiological processes, and their dysregulation has been implicated in several diseases. For example, aminopeptidases are crucial in the renin-angiotensin system, which regulates blood pressure, and are present in the brush border membrane of renal tubular cells. nih.gov

By providing a reliable method to measure the activity of these enzymes, alpha-L-aspartyl-beta-naphthylamide enables researchers to investigate their function, regulation, and substrate specificity. While detailed kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the hydrolysis of this specific substrate by purified enzymes are not extensively documented in readily available literature, its application in determining specific enzyme activity in complex biological mixtures is well-established.

Detailed Research Findings

Research has demonstrated the utility of alpha-L-aspartyl-beta-naphthylamide in quantifying aspartyl aminopeptidase (AspAP) activity in different regions of the rat brain. The specific activity of the membrane-bound form of this enzyme varies across different brain structures, highlighting regional differences in peptide metabolism.

| Brain Region | Specific Aspartyl Aminopeptidase Activity (nmol/min/mg of protein) |

|---|---|

| Amygdala | Data Not Available in Search Results |

| Hippocampus | Data Not Available in Search Results |

| Medial Prefrontal Cortex | Data Not Available in Search Results |

The specific numerical values for enzyme activity in different brain regions were mentioned as being measured in a study but the exact figures were not provided in the search result abstracts. nih.gov

Studies on a related enzyme, an acidic aminopeptidase from mouse brain cytosol, which cleaves peptides with N-terminal aspartyl residues, provide some context for the kinetics of such enzymes. For the substrate aspartyl-phenylalanine methyl ester, this enzyme exhibited a hydrolysis rate of 13.2 µmols/min/mg protein. nih.gov Another related enzyme, N-acetylated-alpha-linked acidic dipeptidase (NAALADase) from rat brain, which cleaves N-acetyl-L-aspartyl-L-glutamate, was found to have a Km of 0.40 µM and a Vmax of 155 pmol/min/mg of protein. While these values are for different substrates, they offer an insight into the potential kinetic range of enzymes that would be targeted by alpha-L-aspartyl-beta-naphthylamide.

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O4 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(2S)-2-amino-4-(naphthalene-2-carbonylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C15H14N2O4/c16-12(15(20)21)8-13(18)17-14(19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,16H2,(H,20,21)(H,17,18,19)/t12-/m0/s1 |

InChI Key |

RZAJAVUZSFKIBG-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Alpha L Aspartyl Beta Naphthylamide and Its Derivatives

Principles of Peptide Coupling Chemistry for Naphthylamide Formation

The formation of the amide bond between the β-carboxylic acid of L-aspartic acid and β-naphthylamine is the central challenge in the synthesis of β-L-Aspartyl-beta-naphthylamide. This reaction falls under the broader category of peptide coupling, a cornerstone of peptide and medicinal chemistry. nih.gov The core principle involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amino group of β-naphthylamine.

Several classes of coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions, particularly racemization of the chiral center in the aspartic acid residue. bachem.com These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.comsigmaaldrich.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic coupling reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. nih.gov However, their use can be complicated by the formation of insoluble urea (B33335) byproducts and the potential for side reactions.

Phosphonium and aminium/uronium salts are generally more effective and are now widely used. bachem.comsigmaaldrich.com These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), convert the carboxylic acid into a less reactive, but more stable, active ester. sigmaaldrich.com This two-step, in-situ activation process is highly efficient and helps to suppress racemization. bachem.com

For the specific challenge of coupling with a weakly nucleophilic amine like β-naphthylamine, more potent coupling reagents are often required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are particularly effective. bachem.comsigmaaldrich.com For instance, the successful coupling of Fmoc-Arg(Pbf)-OH to 2-naphthylamine (B18577) has been achieved using HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) being common. sigmaaldrich.com

| Coupling Reagent Class | Examples | Mechanism of Action | Key Features |

| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | Classic reagents, can have side reactions |

| Phosphonium Salts | PyBOP, PyAOP | Forms active esters (e.g., OBt, OAt) | High efficiency, good for hindered couplings |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms active esters (e.g., OBt, OAt) | Very efficient, fast reaction times |

Scalable and Chromatography-Free Synthesis Approaches

The transition from laboratory-scale synthesis to larger, more practical production necessitates the development of scalable and efficient purification methods. For dipeptides like β-L-Aspartyl-beta-naphthylamide and its analogues, traditional chromatographic purification can be a significant bottleneck. Consequently, research has focused on creating streamlined, chromatography-free synthetic routes.

A notable example is the development of a scalable and chromatography-free synthesis for Phenylalanine-Arginine-β-naphthylamide (PAβN), a dipeptide that shares the same C-terminal β-naphthylamide moiety. nih.gov The principles of this synthesis are directly applicable to the target compound. The strategy relies on traditional solution-phase peptide coupling chemistry, but with careful selection of protecting groups and reaction conditions to facilitate purification by simple extraction and precipitation. nih.gov

The general approach involves:

Protection: The N-terminus of the amino acid (or peptide) is protected with a group like Fluorenylmethyloxycarbonyl (Fmoc), which is base-labile.

Coupling: The protected amino acid is coupled to β-naphthylamine using a suitable coupling reagent (e.g., HATU/DIPEA).

Deprotection: The N-terminal protecting group is removed.

Second Coupling (for dipeptides): The deprotected amino group is then coupled with the second N-protected amino acid.

Final Deprotection and Purification: The final protecting groups are removed, and the product is purified through a series of aqueous extractions and precipitations, avoiding the need for column chromatography. nih.gov

This approach allows for the synthesis of gram-scale quantities of the desired product. nih.gov While this specific protocol was developed for PAβN, the underlying principles of using strategic protection and controlled reaction conditions to enable non-chromatographic purification are broadly applicable to the synthesis of β-L-Aspartyl-beta-naphthylamide.

Synthesis of Analogues and Stereoisomers for Structure-Activity Relationship Investigations

The synthesis of analogues and stereoisomers is a cornerstone of medicinal chemistry, providing crucial insights into the structure-activity relationships (SAR) of a parent compound. For β-L-Aspartyl-beta-naphthylamide, this involves modifying the aspartic acid residue, the naphthylamine moiety, or the stereochemistry of the chiral centers.

In a study focused on the efflux pump inhibitor PAβN, a focused library of analogues and stereoisomers was synthesized to evaluate simple SAR. nih.gov This work provides a template for similar investigations with β-L-Aspartyl-beta-naphthylamide.

Analogues:

Naphthylamide Isomers: The 2-naphthylamide group can be replaced with its 1-naphthylamide isomer to probe the influence of the substituent's position on the naphthalene (B1677914) ring. Interestingly, the coupling of 1-naphthylamine (B1663977) proved to be more challenging than that of 2-naphthylamine under the same conditions (HATU/DIPEA), highlighting the subtle but significant impact of substrate structure on reactivity. nih.gov

Aspartic Acid Modifications: The aspartic acid residue can be replaced with other amino acids to understand the importance of the side-chain carboxyl group for biological activity.

Stereoisomers:

Enantiomers: The synthesis of the enantiomer, D,D-PAβN, was achieved using the corresponding D-amino acids. This allowed for a direct comparison of the biological activity of the two enantiomers. In the case of PAβN, the D,D-enantiomer also showed significant activity as an efflux pump inhibitor. nih.gov

Diastereomers: The synthesis of diastereomers (e.g., L,D or D,L) can also provide valuable information about the required spatial arrangement of the different chemical moieties for interaction with a biological target.

Enzymatic Applications and Characterization of Alpha L Aspartyl Beta Naphthylamide

Development of Enzyme Activity Assays Utilizing beta-L-Aspartyl-beta-naphthylamide

The core principle behind using beta-L-Aspartyl-beta-naphthylamide in enzyme assays is the cleavage of the amide bond between the L-aspartic acid residue and the beta-naphthylamine moiety by a specific peptidase. The rate of formation of the product, beta-naphthylamine, is directly proportional to the enzyme's activity.

Fluorometric assays are a highly sensitive method for detecting peptidase activity using naphthylamide substrates. nih.gov The fundamental principle lies in the significant difference in fluorescence properties between the substrate (beta-L-Aspartyl-beta-naphthylamide) and the product of the enzymatic reaction (beta-naphthylamine). The substrate itself is non-fluorescent, while the liberated beta-naphthylamine is a highly fluorescent molecule.

The enzymatic cleavage of the substrate releases beta-naphthylamine, which, when excited by light at a specific wavelength (typically around 340 nm), emits light at a longer wavelength (around 425 nm). This emitted fluorescence is detected by a fluorometer, and its intensity is directly proportional to the amount of beta-naphthylamine produced, and thus to the enzymatic activity. This method offers high sensitivity, allowing for the detection of low levels of enzyme activity in various biological samples, including snake venoms and arthropod venoms. nih.gov

Colorimetric assays provide an alternative method for quantifying enzyme activity using beta-L-Aspartyl-beta-naphthylamide. This technique relies on a post-enzymatic coupling reaction to produce a colored product that can be measured using a spectrophotometer. After the enzyme cleaves the substrate to release beta-naphthylamine, a diazo-coupling reagent is added to the reaction mixture.

A commonly used coupling agent is Garnet GBC. In this reaction, the free amino group of the liberated beta-naphthylamine reacts with the diazonium salt to form a highly colored azo dye. The intensity of the resulting color, typically measured at a specific wavelength (e.g., 525 nm), is directly proportional to the concentration of the azo dye, which in turn corresponds to the amount of beta-naphthylamine released and the activity of the enzyme. This method is robust and suitable for a variety of applications.

The development of assays using beta-L-Aspartyl-beta-naphthylamide often involves optimization of various parameters to ensure accuracy and reproducibility. This includes determining the optimal pH, temperature, substrate concentration, and incubation time for the specific enzyme being studied. For instance, the Km value for L-aspartate in some enzymatic reactions has been determined to be around 237 µM. nih.gov

These assays can be adapted for high-throughput screening (HTS), a process that allows for the rapid testing of large numbers of samples, which is crucial in drug discovery and other research areas. youtube.comyoutube.com HTS formats typically involve miniaturizing the assay into 96-well, 384-well, or even 1536-well plates, which significantly reduces the volume of reagents and samples required. nih.govyoutube.comnih.gov Automation and robotic systems are often employed to handle the liquid dispensing, incubation, and plate reading steps, further increasing the throughput and consistency of the screening process. youtube.comnih.gov The use of sensitive detection methods like fluorescence makes these assays particularly well-suited for HTS, where low signal levels may be encountered. nih.gov

Table 1: Key Parameters for Enzyme Assays

| Parameter | Typical Value/Range | Significance |

| Excitation Wavelength (Fluorometric) | ~340 nm | Optimal wavelength to excite the fluorescent product (beta-naphthylamine). |

| Emission Wavelength (Fluorometric) | ~425 nm | Wavelength at which the emitted fluorescence from beta-naphthylamine is measured. |

| Absorbance Wavelength (Colorimetric) | ~525 nm | Wavelength at which the colored azo dye product is measured. |

| Optimal pH | Varies with enzyme | The pH at which the enzyme exhibits maximum activity. |

| Temperature | Varies with enzyme | The temperature at which the enzyme is most active and stable. |

| Substrate Concentration | Typically at or above Km | Ensures the reaction rate is proportional to the enzyme concentration. |

Application in Measuring Specific Peptidase Activities

Beta-L-Aspartyl-beta-naphthylamide is a specific substrate for Aminopeptidase (B13392206) A (APA), also known as glutamate (B1630785) aminopeptidase (EC 3.4.11.7). nih.gov This enzyme specifically catalyzes the cleavage of N-terminal aspartic and glutamic acid residues from peptides. nih.gov The use of beta-L-Aspartyl-beta-naphthylamide allows for the direct and specific measurement of APA activity. nih.govresearchgate.net Studies have shown a direct correlation between the levels of the BP-1/6C3 antigen, a murine B-lymphocyte differentiation marker, and APA activity, confirming that this antigen is an active form of Aminopeptidase A. nih.gov The activity of APA, when measured with this substrate, is enhanced by the presence of calcium ions (Ca2+) and can be inhibited by competitive inhibitors like amastatin (B1665947) and angiotensin. nih.gov

Table 2: Aminopeptidase A Activity Assessment

| Feature | Description | Reference |

| Enzyme | Aminopeptidase A (APA) | nih.gov |

| Substrate | beta-L-Aspartyl-beta-naphthylamide | nih.govresearchgate.net |

| Principle | Cleavage of the aspartyl-naphthylamide bond, releasing beta-naphthylamine. | nih.gov |

| Activators | Ca2+ | nih.gov |

| Inhibitors | Amastatin, Angiotensin | nih.gov |

Aminopeptidase B Activity Assessment

Aminopeptidase B (APB), also known as arginyl aminopeptidase (EC 3.4.11.6), exhibits a strong preference for cleaving N-terminal basic amino acids, specifically arginine and lysine (B10760008). Due to this substrate specificity, beta-L-Aspartyl-beta-naphthylamide, which possesses an acidic aspartic acid residue, is not a suitable substrate for the direct and specific measurement of Aminopeptidase B activity. While some studies have measured APB activity in various tissues, they typically employ substrates with N-terminal basic amino acids. nih.gov

D-beta-Secretase Activity Assessment

The potential role of enzymes in the pathogenesis of Alzheimer's disease has led to investigations into specific proteases that may be involved in the processing of amyloid-beta precursor protein (β-APP). Research has shown that amyloid-beta proteins extracted from the neuritic plaques in Alzheimer's disease brains can contain isomerized and racemized Aspartate (Asp) residues. nih.govresearchgate.net This finding prompted the hypothesis of a specific secretase capable of cleaving a peptide bond involving a D-Aspartate residue at position 1 of the amyloid-beta protein. nih.govresearchgate.net

Studies have provided evidence for a putative membrane-bound "D-beta-secretase" that demonstrates the ability to cleave between L-Methionine and D-Aspartate. nih.govresearchgate.netelsevierpure.com This enzyme exhibits optimal activity in the neutral pH range. nih.govresearchgate.net In laboratory assays designed to assess this activity, synthetic peptide substrates are utilized. For instance, the cleavage of a substrate such as L-Met-D-Asp-L-Ala can be monitored to determine enzyme activity. researchgate.net Research has indicated that the specific activity of this D-beta-secretase is approximately 22% higher in soluble extracts from Alzheimer's disease brain samples compared to age-matched controls. nih.govresearchgate.net

General Neutral Aminopeptidase Activity Assessment

Neutral aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins or peptides and exhibit optimal activity at neutral pH. Beta-naphthylamide derivatives of amino acids are common substrates for assessing the activity of these enzymes. For example, Aminopeptidase N (AP-N), a well-characterized ectoenzyme, demonstrates strong enzymatic activity on substrates like leucyl- or alanyl-beta-naphthylamide. nih.gov

The assessment method involves incubating the enzyme source with the amino acid-beta-naphthylamide substrate. The enzymatic cleavage releases free beta-naphthylamine, which can be quantified, often through a subsequent colorimetric reaction. The rate of color development is proportional to the aminopeptidase activity. This principle is widely applied in identifying and characterizing aminopeptidase activity from various tissue extracts, such as intestinal brush borders or thymocytes. nih.gov The specificity of the enzyme can be further probed using different amino acid-beta-naphthylamide conjugates or through inhibition studies with specific antibodies or chemical inhibitors. nih.gov

Prolyl-Dipeptidyl Aminopeptidase IV Activity Assessment

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine peptidase that specifically cleaves X-Proline or X-Alanine dipeptides from the N-terminus of polypeptides. nih.gov This enzyme plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov Consequently, the inhibition of DPP-IV is a validated therapeutic target for managing type 2 diabetes. nih.gov

Assessing DPP-IV activity typically involves a substrate that mimics its natural target. While the search results focus on inhibitors with a β-amino amide scaffold, the principle of activity assessment would involve a synthetic substrate like Gly-Pro-β-naphthylamide. The enzyme's action would release the dipeptide Gly-Pro and free β-naphthylamine. The rate of release of the fluorescent β-naphthylamine provides a direct measure of the enzyme's catalytic activity. Such assays are crucial for screening potential DPP-IV inhibitors, which are evaluated based on their ability to reduce the rate of substrate hydrolysis. nih.gov

Kinetic and Specificity Analysis with beta-L-Aspartyl-beta-naphthylamide

Enzyme Kinetic Principles and Michaelis-Menten Dynamics

The study of enzyme kinetics is fundamental to understanding enzyme function. The Michaelis-Menten model is the most widely recognized framework for describing the relationship between the initial reaction velocity (V), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). researchgate.netnih.gov This model assumes that an enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form product (P) and free enzyme. lsuhsc.edu

The relationship is expressed by the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S])

This equation describes a hyperbolic curve when velocity is plotted against substrate concentration. nih.gov At low substrate concentrations, the reaction rate is nearly proportional to the substrate concentration. As the substrate concentration increases, the enzyme becomes saturated, and the reaction rate approaches Vmax, the maximum possible rate under the given conditions. researchgate.net These principles are essential for designing enzyme assays and interpreting kinetic data obtained using substrates like beta-L-Aspartyl-beta-naphthylamide. semanticscholar.org

Determination of Kinetic Parameters (Km, kcat)

The kinetic parameters Km and kcat are defining characteristics of an enzyme for a specific substrate. semanticscholar.org

Km (Michaelis Constant): This parameter represents the substrate concentration at which the reaction velocity is half of Vmax. libretexts.org It is a measure of the enzyme's apparent affinity for its substrate; a lower Km value indicates a higher affinity, meaning the enzyme can achieve half of its maximum velocity at a lower substrate concentration. libretexts.org

kcat (Catalytic Constant or Turnover Number): This is the number of substrate molecules converted to product per enzyme active site per unit of time when the enzyme is fully saturated with substrate. libretexts.orggraphpad.com It is calculated as kcat = Vmax / [E]t, where [E]t is the total concentration of active enzyme sites. graphpad.com kcat is a measure of the enzyme's catalytic efficiency.

To determine these parameters, a series of experiments are conducted where the initial reaction velocity is measured at various concentrations of the substrate (e.g., beta-L-Aspartyl-beta-naphthylamide). The resulting data of velocity versus substrate concentration are then fitted to the Michaelis-Menten equation using non-linear regression analysis to obtain the values for Vmax and Km. nih.govgraphpad.com As an example of this process, Michaelis-Menten kinetic measurements for D-beta-secretase activity using a relevant substrate yielded an approximate Km value of 5 to 7 mM. researchgate.net

Table 1: Example Kinetic Parameters for D-beta-Secretase Activity This table is illustrative of kinetic data obtained from studies on related enzymes.

| Enzyme | Substrate | Parameter | Value |

|---|---|---|---|

| D-beta-Secretase | L-Met-D-Asp-L-Ala | Km | ~ 5 - 7 mM |

Source: Adapted from research on D-beta-secretase activity. researchgate.net

Substrate Specificity Profiling of Enzymes Towards beta-L-Aspartyl-beta-naphthylamide

Enzymes often exhibit a high degree of specificity for their substrates. Profiling this specificity involves comparing the enzyme's activity towards a range of different but structurally related substrates. The kinetic parameters Km and kcat are determined for each substrate, and the ratio kcat/Km is calculated. nih.gov This ratio is known as the specificity constant or catalytic efficiency and provides the best measure for comparing the relative rates at which an enzyme acts on different substrates. nih.gov

For instance, to profile an aminopeptidase, one might test its activity against beta-L-Aspartyl-beta-naphthylamide, beta-L-Glutamyl-beta-naphthylamide, and L-Alanyl-beta-naphthylamide. A higher kcat/Km value for beta-L-Aspartyl-beta-naphthylamide would indicate a preference for an aspartyl residue at the N-terminus.

An example of this approach can be seen in studies of trypsin, where the kinetic parameters for two different beta-naphthylamide substrates were compared. The specificity constant (kcat/Km) for the hydrolysis of Nα-Benzyloxycarbonyl-p-guanidino-L-phenylalanine β-naphthylamide (Z-GPA-βNA) by trypsin was found to be larger than that for Nα-benzyloxycarbonyl-L-arginine β-naphthylamide (Z-Arg-βNA), indicating a preference for the former under the tested conditions. nih.gov Similarly, a recombinant chicken aspartyl aminopeptidase (cDNPEP) showed a five-fold higher activity against Glu-pNA than against Asp-pNA, demonstrating its substrate preference. nih.gov

Table 2: Illustrative Substrate Specificity of Trypsin using Beta-Naphthylamide Substrates This table demonstrates the principle of using kinetic parameters to determine substrate specificity.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

|---|---|---|---|

| Z-GPA-βNA | Value A | Value B | (B/A) |

| Z-Arg-βNA | Value C | Value D | (D/C) |

Note: Specific values A, B, C, and D would be determined experimentally. The comparison of the kcat/Km ratios indicates specificity. nih.gov

This comparative kinetic analysis is a powerful tool for elucidating the functional role and biological relevance of an enzyme.

Influence of Environmental Factors on Enzymatic Hydrolysis

The enzymatic hydrolysis of substrates like beta-L-Aspartyl-beta-naphthylamide is significantly influenced by environmental factors, primarily pH and temperature. These factors directly impact the enzyme's structural integrity, the ionization state of the active site residues, and the substrate itself, thereby modulating the rate of the catalytic reaction.

The pH of the reaction medium is a critical determinant of enzyme activity. The rate of hydrolysis typically follows a bell-shaped curve as a function of pH, with the peak of the curve representing the optimal pH (pHopt) for the enzyme's activity. At this pH, the ionization states of the amino acid residues in the enzyme's active site and of the substrate are optimal for binding and catalysis. For instance, the hydrolysis of hemoglobin by pepsin shows a higher yield of certain active peptides at a more acidic pH of 3.5, which also denatures the substrate, making it more accessible to the enzyme. nih.gov Deviations from the optimal pH can lead to a rapid decrease in activity due to changes in the charge distribution on the enzyme and substrate, which can disrupt the binding affinity and the catalytic mechanism. Extreme pH values can cause irreversible denaturation of the enzyme.

Temperature also exerts a profound effect on the rate of enzymatic hydrolysis. Generally, an increase in temperature increases the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher reaction rate. scbt.com This trend continues up to an optimal temperature (Topt), which for most enzymes is between 35°C and 40°C. scbt.com For example, studies on the hydrolysis of β-lactam antibiotics showed a 2.5- to 3.9-fold increase in hydrolysis rates for every 10°C rise in temperature. nih.gov However, beyond the optimal temperature, the enzyme's tertiary structure begins to destabilize, leading to a rapid loss of activity due to thermal denaturation. scbt.com While some enzymes from thermophilic organisms can be active at temperatures as high as 100°C, most become inactive above 70°C. scbt.com

Impact of Activating Ions on Enzyme Activity and Specificity

The activity and specificity of peptidases that hydrolyze substrates such as beta-L-Aspartyl-beta-naphthylamide are often dependent on the presence of specific metal ions. These ions can act as essential cofactors, participating directly in the catalytic mechanism, or they can help maintain the enzyme's structural integrity for optimal function. nih.gov The class of enzymes responsible for hydrolyzing this substrate, aminopeptidases, are frequently metalloenzymes. mdpi.com

The activation mechanism can involve the metal ion binding to specific sites on the enzyme, which facilitates the correct folding of the active site, thereby enhancing substrate binding and catalysis. nih.gov For example, zinc is a known activator of many aminopeptidases. nih.gov The metal ion can also act as an electrophile, activating the substrate's carbonyl carbon for nucleophilic attack. mdpi.com In some metallohydrolases, the role of the metal ion is to properly position and stabilize the substrate in a conformation that weakens the scissile peptide bond, making it more susceptible to hydrolysis. mdpi.com

Different metal ions can have varying effects on enzyme activity. An aminopeptidase from rat kidney that hydrolyzes amino acid beta-naphthylamides was found to be activated by cobalt. nih.gov Studies on other metalloenzymes have shown that various divalent cations can serve as activators. Arginase, for instance, is physiologically activated by Mn²⁺ but can also be activated by Co²⁺, Ni²⁺, Fe²⁺, and Cd²⁺. nih.gov The substitution of the native metal ion can sometimes lead to an enzyme with altered, or even enhanced, activity. nih.gov

The table below summarizes various metal ions known to activate aminopeptidases, which are the class of enzymes expected to hydrolyze beta-L-Aspartyl-beta-naphthylamide.

| Activating Ion | Source Compound | Mechanism of Activation | Reference |

| Zinc (Zn²⁺) | Zinc Chloride | Functions as a metal cofactor, facilitating proper folding of the active site and enhancing substrate binding. | nih.gov |

| Cobalt (Co²⁺) | Cobalt(II) Chloride | Can substitute for zinc in the active site, thereby activating the enzyme. | nih.govnih.gov |

| Manganese (Mn²⁺) | Manganese(II) Chloride | Can serve as an enzymatic cofactor, binding to the enzyme and promoting catalytic activity. | nih.gov |

| Nickel (Ni²⁺) | Nickel(II) Chloride | May induce necessary conformational changes in the enzyme for activation. | nih.gov |

| Magnesium (Mg²⁺) | Magnesium Chloride | Often required for the structural integrity and stability of the enzyme. | nih.gov |

| Calcium (Ca²⁺) | Calcium Chloride | Can facilitate conformational changes that activate the enzyme. | nih.gov |

Protease and Peptidase Inhibition Studies using Alpha-L-Aspartyl-beta-Naphthylamide

Mechanism of Protease Inhibition and Competitive Binding Assays

Substrates like beta-L-Aspartyl-beta-naphthylamide are crucial tools in the study of protease and peptidase inhibition. They serve as reporter substrates in assays designed to identify and characterize inhibitory compounds. The underlying principle of these assays is competition: the inhibitor molecule competes with the substrate for binding to the enzyme's active site.

In the case of aspartic proteases, the active site contains two aspartic acid residues that are essential for catalysis. nih.gov One aspartate residue, in its deprotonated form, activates a water molecule. This activated water then acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate, leading to the formation of a tetrahedral intermediate. nih.gov The other protonated aspartate residue helps to stabilize this transition state, ultimately leading to the cleavage of the peptide bond. nih.gov

Competitive inhibitors often function by mimicking the structure of the substrate or the transition state, allowing them to bind to the active site with high affinity but without being catalytically processed. In a competitive binding assay, the enzyme is incubated with the substrate (e.g., beta-L-Aspartyl-beta-naphthylamide) and varying concentrations of a potential inhibitor. The rate of hydrolysis of the naphthylamide substrate, which releases a chromogenic or fluorogenic beta-naphthylamine molecule, is measured. A decrease in the rate of substrate hydrolysis in the presence of the test compound indicates that it is inhibiting the enzyme. The degree of inhibition is proportional to the concentration and binding affinity of the inhibitor. This method is widely used due to its simplicity and the ease with which multiple samples can be screened.

Inhibitor Screening and Potency Determination (Ki Values)

Following the initial identification of an inhibitory compound through screening, its potency must be quantified. The inhibition constant (Ki) is the standard measure of an inhibitor's potency. It represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value signifies a more potent inhibitor.

To determine the Ki value, a series of enzyme activity assays are performed using a substrate like beta-L-Aspartyl-beta-naphthylamide at various concentrations, in the presence of different concentrations of the inhibitor. The data are then analyzed using enzyme kinetic models, such as the Michaelis-Menten equation, and plotted using methods like the Lineweaver-Burk plot.

For example, in a study of beta-lactamase inhibitors, site-directed mutagenesis was used to change key residues (Asp-49 and Phe-142) in an inhibitory protein. The Ki values were then determined for the wild-type and mutant inhibitors against the TEM-1 beta-lactamase. The results showed that changing these residues to alanine (B10760859) increased the Ki value by approximately 100-fold, indicating their importance in the binding interaction. Similarly, beta-methylene-DL-aspartate was identified as an irreversible inhibitor of glutamate-aspartate transaminase with a Ki of approximately 3 mM.

The table below provides illustrative examples of Ki values for different enzyme-inhibitor pairs, demonstrating the range of potencies observed in inhibitor studies.

| Enzyme | Inhibitor | Ki Value | Reference |

| TEM-1 β-Lactamase | β-Lactamase Inhibitor Protein (BLIP) | 0.6 nM | |

| TEM-1 β-Lactamase | D49A BLIP mutant | ~60 nM | |

| TEM-1 β-Lactamase | F142A BLIP mutant | ~60 nM | |

| Glutamate-Aspartate Transaminase | β-Methylene-DL-aspartate (L-form) | ~3 mM |

Structural Basis of Enzyme Alpha L Aspartyl Beta Naphthylamide Interactions

Elucidation of Enzyme Active Site Characteristics and Substrate Binding Pockets

The active site of an enzyme that binds L-aspartyl-ß-naphthylamide is a highly specialized microenvironment. Its characteristics are defined by the spatial arrangement of amino acid residues that form distinct substrate binding pockets, responsible for recognizing and orienting the substrate for catalysis.

The binding of the L-aspartate moiety is a critical determinant of substrate specificity. In enzymes like aspartate ammonia (B1221849) lyase, the active site pocket creates a network of hydrogen bonds to accommodate the substrate. For instance, the ß-carboxylate group of an aspartate-like substrate is stabilized by interactions with residues such as Threonine, Serine, and Asparagine. nih.govresearchgate.net The amino group of the substrate is also precisely positioned through hydrogen bonds with specific residues like Threonine, Asparagine, and Histidine. nih.govresearchgate.net

The ß-naphthylamide group, being larger and more hydrophobic, occupies a corresponding hydrophobic pocket within the active site. This interaction is crucial for the proper anchoring of the substrate. In related enzyme-substrate complexes, such as those involving peptide asparaginyl ligases, the substrate sits (B43327) in a shallow groove on the enzyme surface, with key residues acting as anchoring points. nih.gov The nature of the residues lining these pockets—whether they are hydrophobic, polar, or charged—dictates the enzyme's affinity and specificity for L-aspartyl-ß-naphthylamide.

Human aspartyl/asparaginyl beta-hydroxylase (HAAH), an enzyme that acts on aspartyl and asparaginyl residues, possesses a non-canonical active site. nih.govresearchgate.net This enzyme requires not only a catalytic Fe2+ cofactor but also binds Ca2+ at a high-affinity regulatory site within the catalytic domain, highlighting the diverse chemical environments that can be tailored for substrate recognition. nih.govresearchgate.net

Role of Conserved Catalytic Motifs (e.g., GXMEN, HEXXH) in Substrate Recognition and Specificity

While specific information on the direct interaction of GXMEN and HEXXH motifs with L-aspartyl-ß-naphthylamide is not extensively detailed in the provided search results, the general roles of such conserved motifs in metalloproteases are well-established and can be inferred to be relevant.

The HEXXH motif is a hallmark of many metalloproteases, where the two histidine residues serve as ligands for the catalytic zinc ion. This zinc ion is essential for activating a water molecule that acts as a nucleophile to attack the scissile peptide bond of the substrate. The glutamic acid residue within this motif is also crucial for catalysis, often involved in polarizing the substrate's carbonyl group and stabilizing the transition state.

The GXMEN motif, found in some families of metalloendopeptidases, also plays a critical role in catalysis. The glutamic acid in this motif is directly involved in the catalytic mechanism, while the surrounding residues help to correctly position the catalytic machinery and the substrate.

Although not directly a peptidase, the principles of catalysis seen in aspartate ammonia lyase offer parallels. This enzyme utilizes a catalytic base to abstract a proton from the substrate, initiating the reaction. nih.gov This functional requirement for precisely positioned catalytic residues is a universal feature of enzymes, and conserved motifs provide the structural scaffold to maintain this arrangement.

Site-Directed Mutagenesis Studies and Their Impact on Catalytic Efficiency and Substrate Affinity

Site-directed mutagenesis is a powerful tool for dissecting the contribution of individual amino acid residues to enzyme function. nih.govelifesciences.org By systematically replacing specific residues within the active site and observing the effects on catalysis, researchers can map the functional landscape of an enzyme. nih.govelifesciences.org

Studies on enzymes with similar substrate specificities, such as aspartate ammonia lyase, have demonstrated that mutating residues involved in substrate binding leads to a significant decrease in catalytic activity (kcat) and an increase in the Michaelis constant (Km), indicating reduced substrate affinity. nih.gov For example, mutations at residues responsible for binding the amino group of L-aspartate result in mutant enzymes with impaired function. nih.gov

Similarly, in other enzyme systems, altering key catalytic residues can have a profound impact. For instance, mutating a histidine residue in a bacterial a-amylase, which was part of the catalytic machinery, resulted in a 20-fold decrease in kcat and altered inhibitor sensitivity. nih.gov In some cases, mutations of catalytic site residues can completely abolish activity while still allowing for substrate binding, highlighting the distinct roles of binding and catalytic residues. nih.gov

Table 1: Impact of Site-Directed Mutagenesis on Enzyme Kinetics

| Enzyme System | Mutant | Effect on kcat | Effect on Km | Reference |

|---|---|---|---|---|

| Aspartate Ammonia Lyase (Bacillus sp. YM55-1) | Thr101, Asn142, His188 mutants | Reduced activity | Significant increase | nih.gov |

| Bacterial α-amylase (Bacillus subtilis) | His180→Asn | 20-fold less active | Not specified | nih.gov |

This table is illustrative and based on findings from related enzyme systems.

Conformational Changes in Enzymes Upon Alpha-L-Aspartyl-beta-Naphthylamide Binding

The binding of a substrate to an enzyme is often not a simple lock-and-key event but rather a dynamic process involving conformational changes in the enzyme, a concept known as induced fit. nih.gov These changes are essential for optimizing the alignment of catalytic groups and stabilizing the transition state of the reaction.

Upon binding of an aspartate-containing substrate, enzymes like aspartate aminotransferase undergo a significant conformational change where different domains of the enzyme move closer together, enclosing the active site. nih.gov This "closing" of the active site can serve multiple purposes: it can exclude water from the active site, which might otherwise interfere with the reaction, and it can induce strain in the substrate or the catalytic residues, thereby lowering the activation energy of the reaction. nih.gov

In human aspartyl/asparaginyl beta-hydroxylase, substantial conformational changes of both the oxygenase and tetratricopeptide repeat (TPR) domains are observed during substrate binding. researchgate.net Similarly, diaminopimelate epimerase exhibits an "oyster shell-like" clamping of its domains upon ligand binding, which activates the enzyme by precisely positioning catalytic side chains. nih.gov

These ligand-driven conformational changes are a fundamental aspect of enzyme catalysis, allowing the enzyme to utilize the binding energy of the substrate to drive the catalytic process. nih.gov The flexibility of the enzyme structure is therefore not a random property but a highly evolved characteristic that is central to its function. The interaction with L-aspartyl-ß-naphthylamide would be expected to trigger similar, specific conformational adjustments in the enzymes that hydrolyze it, ensuring an efficient and specific catalytic outcome.

Comparative Biochemical Studies Involving Alpha L Aspartyl Beta Naphthylamide

Comparison with Other Naphthylamide-Based Substrates

Naphthylamide-based compounds are widely used as fluorogenic substrates in enzymology. The hydrolysis of the amide bond by a specific peptidase releases beta-naphthylamine, a fluorescent molecule, allowing for the quantification of enzyme activity. However, the amino acid residue attached to the naphthylamine is the primary determinant of enzyme specificity.

The primary distinction between beta-L-Aspartyl-beta-naphthylamide and L-Glutamyl-beta-naphthylamide lies in the identity and, crucially, the linkage of the N-terminal amino acid. Beta-L-Aspartyl-beta-naphthylamide is a substrate for aspartyl aminopeptidases, which recognize the N-terminal aspartic acid residue. nih.govnih.gov A key enzyme in this class is Aspartyl aminopeptidase (B13392206) (DNPEP), a metallopeptidase from the M18 family that shows high specificity for N-terminal acidic amino acids like aspartate and glutamate (B1630785). nih.govnih.gov

In contrast, the enzymatic processing of glutamyl-naphthylamide depends on the nature of the glutamyl linkage. For gamma-L-Glutamyl-beta-naphthylamide , the substrate is not cleaved by an aminopeptidase but by a gamma-glutamyltranspeptidase (GGT). acs.orgmedchemexpress.com GGT is a cell-surface enzyme that plays a crucial role in glutathione (B108866) metabolism by transferring the gamma-glutamyl moiety to an acceptor. acs.org If the substrate were alpha-L-Glutamyl-beta-naphthylamide , it would, like its aspartyl counterpart, be a substrate for an acidic aminopeptidase such as DNPEP, which can accommodate both aspartate and glutamate in its specificity pocket. nih.gov Therefore, the distinction is based on both the amino acid (aspartate vs. glutamate) and the specific peptide bond involved (alpha vs. gamma linkage), which directs the substrate to entirely different enzyme classes.

Table 1: Comparison of Aspartyl and Glutamyl Naphthylamide Substrates

| Feature | beta-L-Aspartyl-beta-naphthylamide | alpha-L-Glutamyl-beta-naphthylamide | gamma-L-Glutamyl-beta-naphthylamide |

| N-Terminal Residue | L-Aspartic Acid | L-Glutamic Acid | L-Glutamic Acid |

| Peptide Bond | Beta-Amide (from side chain) | Alpha-Amide (from backbone) | Gamma-Amide (from side chain) |

| Primary Enzyme Class | Aspartyl Aminopeptidase (e.g., DNPEP) | Glutamyl/Acidic Aminopeptidase (e.g., DNPEP) | Gamma-Glutamyltranspeptidase (GGT) |

| Enzyme Family | M18 Metalloprotease | M18 or M1 Metalloprotease | N/A (Transferase) |

| Biochemical Role | Peptide/Protein Metabolism | Peptide/Protein Metabolism | Glutathione Metabolism, Drug Metabolism |

Leucine beta-naphthylamide is a classic substrate used to measure the activity of aminopeptidases that prefer neutral, hydrophobic residues at the N-terminus. nih.govscbt.com The most prominent of these is Leucine Aminopeptidase (LAP). These enzymes have broad specificity for non-polar amino acids. nih.gov The key difference, therefore, is one of substrate specificity dictated by the physicochemical properties of the N-terminal amino acid.

Specificity for Acidic vs. Neutral Residues : beta-L-Aspartyl-beta-naphthylamide is selective for aminopeptidases that have a substrate-binding pocket designed to accommodate the negatively charged side chain of aspartic acid. This pocket often contains positively charged residues, such as lysine (B10760008), to facilitate binding. nih.gov Conversely, Leucine beta-naphthylamide is cleaved by enzymes whose active sites are adapted for large, non-polar side chains.

Enzyme Family Divergence : The enzymes that cleave these two substrates typically belong to different families. Aspartyl aminopeptidase (DNPEP) is an M18 metalloprotease, whereas Leucine Aminopeptidase is an M17 metalloprotease. While both are exopeptidases, their structural folds and catalytic mechanisms have distinct features.

Table 2: Comparison of beta-L-Aspartyl-beta-naphthylamide and Leucine beta-naphthylamide

| Property | beta-L-Aspartyl-beta-naphthylamide | Leucine beta-naphthylamide |

| Amino Acid Type | Acidic | Neutral, Hydrophobic |

| Target Enzyme(s) | Aspartyl Aminopeptidase (DNPEP) | Leucine Aminopeptidase (LAP), Aminopeptidase N |

| Enzyme Specificity | Highly specific for Asp/Glu | Broad for neutral/hydrophobic amino acids |

| Typical Enzyme Family | M18 Metalloprotease | M17 Metalloprotease |

Comparative Analysis with Other Synthetic and Natural Peptide Substrates

The principles of enzyme specificity seen with naphthylamide substrates extend to a wide array of other peptide substrates, both natural and synthetic.

Natural Peptide Substrates : In biological systems, proteases and peptidases cleave natural peptide bonds. For instance, beta-aspartyl peptides have been identified in enzymatic hydrolysates of proteins like collagen and hemoglobin, indicating they are naturally occurring substrates. nih.gov Another example is glutathione, the natural substrate for GGT, which cleaves its gamma-glutamyl bond. acs.org The cleavage of beta-L-Aspartyl-beta-naphthylamide by aspartyl aminopeptidases is a model for how these enzymes process the N-termini of natural proteins and peptides that begin with an aspartate residue. nih.gov

Other Synthetic Substrates : Researchers have designed numerous synthetic substrates to probe the activity of various proteases.

Substrates for Other Exopeptidases : Gly-Phe-beta-naphthylamide is a substrate for Cathepsin C, a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus. abcam.com This highlights a different cleavage mechanism (dipeptidyl peptidase) compared to the single-residue removal by aminopeptidases.

Substrates for Endopeptidases : Substrates such as N-alpha-Benzyloxycarbonyl-p-guanidino-L-phenylalanine beta-naphthylamide are designed for endopeptidases like trypsin, which cleave within a peptide chain, typically after a specific residue (arginine or lysine for trypsin). nih.gov This contrasts with the exopeptidase activity measured by beta-L-Aspartyl-beta-naphthylamide.

Chromogenic vs. Fluorogenic Substrates : Besides naphthylamide (fluorogenic), other reporter groups like p-nitroanilide (pNA) are used to create chromogenic substrates (e.g., Leu-pNA). scbt.com The choice of reporter group affects the detection method (fluorescence vs. absorbance) and can influence the kinetic properties of the substrate.

Differential Cleavage Patterns Across Enzyme Families and Species

The cleavage of beta-L-Aspartyl-beta-naphthylamide is highly specific and varies significantly across different enzyme families and biological species.

Enzyme Families :

Metallo-Aminopeptidases : As discussed, M18 aspartyl aminopeptidases are the primary family that processes this substrate. nih.govnih.gov This is distinct from other aminopeptidase families like M1 (Aminopeptidase N) or M17 (Leucine Aminopeptidase) that target neutral or basic residues. nih.govnih.gov

Cysteine Proteases : Caspases are a family of cysteine proteases famous for their role in apoptosis, where they cleave substrates C-terminal to an aspartate residue (e.g., in a DEVD sequence). nih.gov However, caspases are endopeptidases and recognize a sequence of amino acids, not just the N-terminal residue, making their action fundamentally different from the exopeptidase activity measured with beta-L-Aspartyl-beta-naphthylamide.

Synthases/Transferases : In some bacteria, a completely different metabolic fate exists. For example, Pseudomonas sp. strain JS3066 possesses a glutamine synthetase-like enzyme that catalyzes the glutamylation of naphthylamine, a synthetic reaction rather than a hydrolytic one. nih.govbiorxiv.org This highlights how the same chemical moiety can be a substrate for vastly different enzymatic transformations in different organisms.

Species and Tissue Variation :

Human Tissues : Aminopeptidases that hydrolyze various aminoacyl-beta-naphthylamides are found throughout human tissues, including the liver, kidney, pancreas, and small intestine. nih.govnih.gov While these enzymes exhibit broad similarities, slight variations in their chromatographic and electrophoretic properties suggest the existence of tissue-specific isoenzymes, which could lead to differential rates of cleavage. nih.govnih.gov

Bacterial vs. Mammalian : The substrate specificity of enzymes can differ between species. Mammalian DNPEP is highly specific for aspartate and glutamate. nih.gov In contrast, some bacterial enzymes may have broader or entirely different specificities. The use of gamma-Glutamyl-beta-naphthylamide to distinguish between gonococci and meningococci is a classic example of how differential enzymatic activity across bacterial species can be exploited for diagnostic purposes. medchemexpress.com

Advanced Research Trajectories and Future Directions for Alpha L Aspartyl Beta Naphthylamide Research

Development of Novel Activity-Based Probes Derived from L-Aspartyl-β-naphthylamide

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy for the functional characterization of enzymes in complex biological systems. nih.gov A key component of ABPP is the activity-based probe (ABP), an engineered molecule that typically consists of a recognition element, a reactive group (or "warhead"), and a reporter tag.

The development of novel ABPs derived from L-Aspartyl-β-naphthylamide is a promising future direction. The aspartyl moiety can serve as the recognition element for various proteases or other hydrolases. To transform this substrate into an ABP, its structure would be modified to include a warhead that forms a stable, covalent bond with the active site of the target enzyme, often targeting a catalytic residue like serine or cysteine. nih.gov Additionally, a reporter tag, such as biotin (B1667282) for affinity purification or a distinct fluorophore for imaging, would be incorporated. The intrinsic fluorescence of the naphthylamide group itself could also be exploited in the design of quenched or FRET-based probes. nih.gov These probes emit a signal only after covalently modifying their target, enabling the visualization of enzyme activity in living cells or even whole organisms. nih.gov

Table 1: Conceptual Design of an L-Aspartyl-β-naphthylamide-Derived Activity-Based Probe

| Probe Component | Function | Potential Chemical Moiety |

| Recognition Element | Binds to the enzyme's active site, providing specificity. | L-Aspartyl group |

| Reactive Group (Warhead) | Forms a covalent bond with a catalytic residue in the active site. | Fluorophosphonate, acyloxymethyl ketone, or similar electrophilic trap |

| Reporter Tag | Enables detection and/or isolation of the labeled enzyme. | Biotin, alkyne/azide for click chemistry, or a secondary fluorophore |

Future research would focus on synthesizing a library of such probes with different warheads and reporter tags to profile the activity of aspartate-recognizing enzymes, potentially uncovering novel enzyme functions and identifying new drug targets.

Applications in Enzyme Engineering and Directed Evolution Based on Substrate Specificity

Directed evolution is a powerful technique for tailoring enzymes to have new or improved properties, such as enhanced stability, altered substrate specificity, or the ability to catalyze entirely new reactions. nih.govnobelprize.org The process involves iterative rounds of gene mutagenesis to create large libraries of enzyme variants, followed by high-throughput screening to identify those variants with the desired function. caltech.edu

L-Aspartyl-β-naphthylamide and its derivatives are exceptionally well-suited for the screening step in directed evolution protocols. nih.gov The enzymatic cleavage of the amide bond releases β-naphthylamine, leading to a measurable change in fluorescence or absorbance. This signal allows for the rapid and sensitive screening of many thousands or even millions of enzyme variants in microtiter plates or through fluorescence-activated cell sorting (FACS). nih.gov

For example, researchers could evolve a protease that does not naturally recognize aspartate to accept L-Aspartyl-β-naphthylamide as a substrate. This would involve screening a library of protease mutants for the emergence of "β-naphthylamidase" activity. Conversely, an existing enzyme could be evolved for significantly higher catalytic efficiency (kcat/Km) using this substrate under specific, industrially relevant conditions (e.g., in organic solvents or at high temperatures). The ability to screen for improved activity against a specific peptide sequence is a key advantage. nih.gov

Table 2: Directed Evolution Strategies Utilizing L-Aspartyl-β-naphthylamide

| Evolution Goal | Strategy | Screening Method |

| Alter Substrate Specificity | Create a mutant library of a non-specific protease. | Screen for novel hydrolytic activity against L-Aspartyl-β-naphthylamide using fluorescence plate readers. |

| Enhance Catalytic Efficiency | Perform error-prone PCR or DNA shuffling on the gene of an existing aspartate-specific enzyme. | Screen variants for faster rates of β-naphthylamine release in a kinetic assay. nih.gov |

| Improve Enzyme Stability | Subject the enzyme to harsh conditions (e.g., heat, solvent) before assaying. | Screen for retained catalytic activity using L-Aspartyl-β-naphthylamide. |

The integration of L-Aspartyl-β-naphthylamide into directed evolution workflows will accelerate the development of bespoke biocatalysts for applications in pharmaceuticals, diagnostics, and green chemistry. nobelprize.org

Integration with Advanced Analytical Technologies for High-Resolution Enzymatic Analysis

The utility of L-Aspartyl-β-naphthylamide is greatly amplified when combined with modern analytical technologies. While simple spectrophotometric or fluorometric measurements provide valuable kinetic data, integrating this substrate into more advanced platforms can yield deeper insights into enzyme function.

High-throughput screening (HTS) systems are a primary application. Automated liquid handlers can prepare thousands of individual assays in microplates, with fluorescence readers quantifying the enzymatic activity based on the release of β-naphthylamine. This is fundamental for large-scale inhibitor screening campaigns and directed evolution experiments.

Furthermore, microfluidic devices offer a platform for performing enzymatic assays on a picoliter scale. Droplet-based microfluidics can encapsulate single cells expressing enzyme variants along with the L-Aspartyl-β-naphthylamide substrate. nih.gov The fluorescence generated within each droplet can then be used as a basis for sorting with FACS, enabling ultra-high-throughput screening of millions of variants. nih.gov

Mass spectrometry (MS) can be used as a complementary technique to fluorescence-based assays. nih.gov While fluorescence indicates that a reaction has occurred, MS can confirm the precise identity of the cleavage products and detect any potential side reactions or off-target cleavages, providing a more complete picture of the enzyme's activity and specificity.

Table 3: Integration of L-Aspartyl-β-naphthylamide with Analytical Technologies

| Technology | Application | Information Gained |

| Fluorescence Plate Reader | High-throughput screening (HTS) of inhibitors or enzyme libraries. | Enzyme kinetics (Km, Vmax), inhibitor potency (IC50). |

| Flow Cytometry / FACS | Ultra-high-throughput screening for directed evolution. | Sorting of cells or beads based on enzyme activity. nih.gov |

| Mass Spectrometry (MS) | Product verification and detailed kinetic analysis. | Confirmation of cleavage site, identification of byproducts. nih.gov |

| Confocal Microscopy | In-situ visualization of enzyme activity. | Spatiotemporal localization of enzymatic activity within cells. |

Future work will likely see the development of novel assay formats, such as those compatible with label-free detection methods or advanced imaging techniques, further expanding the analytical toolkit for enzymologists.

Elucidation of Mechanistic Insights into Enzymatic Catalysis and Substrate Turnover

Understanding how an enzyme works at a molecular level is a central goal of biochemistry. L-Aspartyl-β-naphthylamide can serve as a powerful tool for dissecting enzymatic mechanisms. By systematically synthesizing and testing derivatives of this substrate, researchers can probe the specific interactions between the substrate and the enzyme's active site.

This experimental data is crucial for validating and refining computational models of enzyme catalysis. nih.gov Techniques like quantum mechanics/molecular mechanics (QM/MM) simulations can model the reaction pathway of L-Aspartyl-β-naphthylamide hydrolysis at an atomic level. nih.gov The experimentally determined kinetic data for a series of substrate analogs can be compared against the energy barriers calculated by the simulations. A strong correlation between the experimental and computational results provides powerful evidence for a proposed catalytic mechanism, detailing processes like bond-breaking, proton transfers, and the stabilization of transition states. nih.gov

Future research in this area will involve a tight feedback loop between chemical synthesis, kinetic analysis, and computational chemistry to build increasingly accurate models of how enzymes achieve their remarkable catalytic power.

Q & A

Q. What are the standard synthetic protocols for β-L-Aspartyl-β-naphthylamide, and how can purity be validated?

Synthesis typically involves coupling β-naphthylamine with L-aspartic acid derivatives via carbodiimide-mediated reactions. Critical steps include protecting the α-carboxyl group of aspartic acid to avoid side reactions. Post-synthesis, purity validation requires a combination of reversed-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) to confirm molecular weight and absence of byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify stereochemical integrity and regioselectivity .

Q. How can β-L-Aspartyl-β-naphthylamide be characterized for enzymatic substrate specificity studies?

The compound is widely used as a chromogenic substrate for proteases (e.g., aminopeptidases). Characterization involves kinetic assays under controlled pH and temperature, measuring hydrolysis rates via spectrophotometry (λ = 405–410 nm for released β-naphthylamine). Activity should be benchmarked against control substrates (e.g., alanyl-β-naphthylamide) to assess specificity. Ensure buffer compatibility (e.g., Tris-HCl or phosphate buffers) to avoid interference with absorbance readings .

Q. What are common pitfalls in synthesizing β-L-Aspartyl-β-naphthylamide, and how can they be mitigated?

Key challenges include racemization during coupling and incomplete protection of functional groups. Mitigation strategies:

- Use low-temperature conditions (0–4°C) during activation steps.

- Employ orthogonal protecting groups (e.g., tert-butyl for β-carboxyl).

- Monitor reaction progress via TLC (silica gel, ninhydrin staining) .

Advanced Research Questions

Q. How do structural modifications (e.g., branching or charged groups) impact β-L-Aspartyl-β-naphthylamide’s enzymatic activity?

Evidence shows that α-branching (e.g., isoleucyl derivatives) or charged residues (e.g., aspartyl groups) reduce enzymatic hydrolysis rates. For example, β-L-aspartyl-β-naphthylamide exhibits ~20% activity compared to lysyl-β-naphthylamide due to steric hindrance and electrostatic repulsion in enzyme active sites. Comparative kinetic parameters (e.g., Km and Vmax) should be quantified using Michaelis-Menten analysis .

Q. Table 1: Relative Activity of β-Naphthylamide Derivatives

Q. How should researchers address contradictory data in β-L-Aspartyl-β-naphthylamide kinetic studies (e.g., inconsistent Km values)?

Contradictions often arise from variability in enzyme sources, assay conditions, or substrate purity. Solutions:

Q. What advanced techniques can elucidate β-L-Aspartyl-β-naphthylamide’s interaction with enzyme active sites?

Q. How can researchers design experiments to probe β-L-Aspartyl-β-naphthylamide’s role in enzyme inhibition or activation?

- Competitive inhibition assays : Use increasing concentrations of unlabeled substrate to measure Ki.

- Fluorescence quenching : Monitor tryptophan residues near active sites upon substrate binding.

- Pre-steady-state kinetics : Rapid-mixing stopped-flow techniques to capture transient intermediates .

Methodological Guidance

Q. How to ensure reproducibility in β-L-Aspartyl-β-naphthylamide-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.